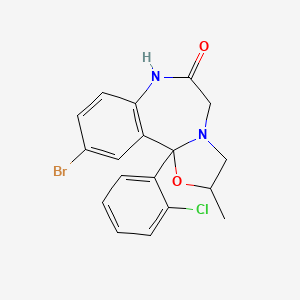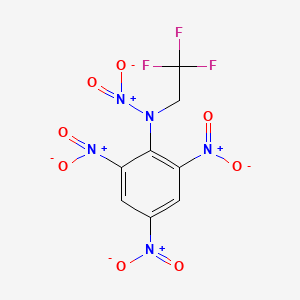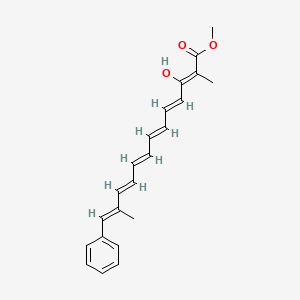
Asperrubrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asperrubrol is a methyl ester derived from (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoic acid. It was originally isolated from the fungus Aspergillus niger . This compound is part of the polyketide family, which are secondary metabolites produced by various microorganisms, including fungi and bacteria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of asperrubrol involves the incorporation of benzoic acid into the polyketide pathway of Aspergillus niger. This process can be studied using stable isotope labeling techniques, which help trace the incorporation of precursors into the final product . The reaction conditions typically involve the cultivation of Aspergillus niger under specific conditions that promote the production of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using Aspergillus niger. The fungus would be grown in bioreactors under controlled conditions to maximize the yield of this compound. The compound would then be extracted and purified using techniques such as ultrahigh performance liquid chromatography-high resolution mass spectrometry .
化学反応の分析
Types of Reactions: Asperrubrol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of this compound and potentially enhance its properties or create new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from the reactions of this compound would depend on the specific reagents and conditions used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
科学的研究の応用
Asperrubrol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study polyketide biosynthesis and the incorporation of precursors into complex molecules . In biology, this compound can be used to investigate the metabolic pathways of Aspergillus niger and other fungi. In medicine, this compound and its derivatives may have potential therapeutic applications, although further research is needed to fully understand their effects and mechanisms of action.
作用機序
The mechanism of action of asperrubrol involves its interaction with specific molecular targets and pathways within the cell. As a polyketide, this compound may exert its effects by interfering with the biosynthesis of other important cellular components. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to play a role in the regulation of secondary metabolite production in fungi .
類似化合物との比較
Similar Compounds: Compounds similar to asperrubrol include other polyketides such as aurofusarin, rubrofusarin, and antibiotic Y. These compounds share similar biosynthetic pathways and structural features .
Uniqueness: What sets this compound apart from these similar compounds is its specific incorporation of benzoic acid into its structure, which is unique to Aspergillus niger . This unique feature makes this compound an interesting compound for studying the biosynthesis and metabolic pathways of polyketides in fungi.
特性
CAS番号 |
31635-03-7 |
|---|---|
分子式 |
C22H24O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
methyl (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C22H24O3/c1-18(17-20-14-10-8-11-15-20)13-9-6-4-5-7-12-16-21(23)19(2)22(24)25-3/h4-17,23H,1-3H3/b6-4+,7-5+,13-9+,16-12+,18-17+,21-19- |
InChIキー |
SLSCKFUAPIQOND-BMJACRNQSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C=C/C=C/C=C/C(=C(\C)/C(=O)OC)/O |
正規SMILES |
CC(=CC1=CC=CC=C1)C=CC=CC=CC=CC(=C(C)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)

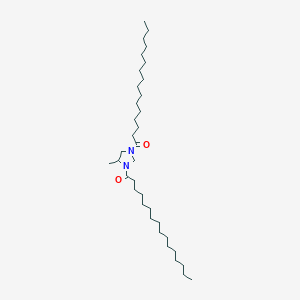
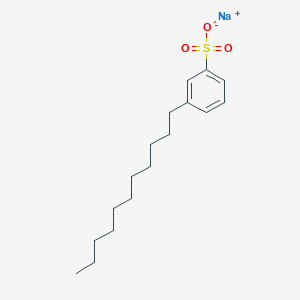
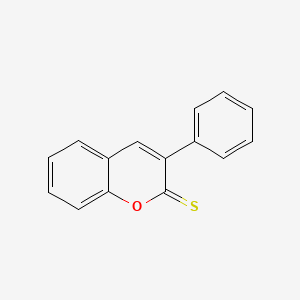
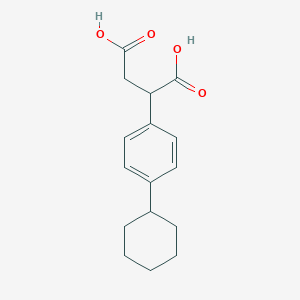
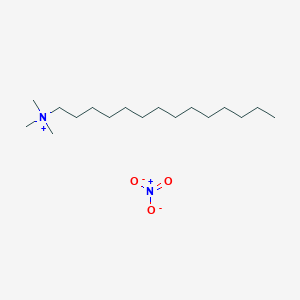


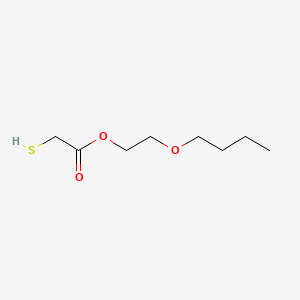
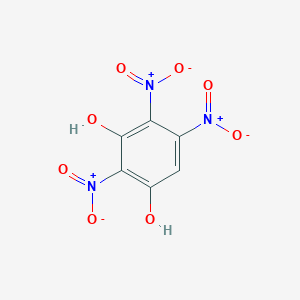
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
